molecular formula C14H17N3O2 B3257460 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione CAS No. 28937-10-2

7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3257460
CAS No.: 28937-10-2
M. Wt: 259.3 g/mol
InChI Key: CRGSUMHEXUMJFZ-UHFFFAOYSA-N
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Description

7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS Number: 28937-10-2 . It has a molecular weight of 259.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19) .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel precursor, synthesized and bonded onto cotton fabrics, demonstrated significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, its application in detoxification, specifically in oxidizing simulant chemical mustard to a less toxic derivative, showcases its potential in creating safer environments and products (Ren et al., 2009).

Selective Receptor Antagonists

Research into benzenesulfonamido-substituted valerophenones has identified compounds bearing a similar triazaspiro[4.5]decane-2,4-dione structure as the first known selective ligands for the 5-HT2C receptor. This discovery opens pathways for developing targeted therapies in neuropsychiatric disorders (Weinhardt et al., 1996).

Anticonvulsant Activity

A series of derivatives containing fluoro or trifluoromethyl substituents at the aryl ring of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones were synthesized and tested for anticonvulsant activity. Notably, N-benzyl derivatives showcased enhanced anticonvulsant activity, underscoring the potential of fluoro or trifluoromethyl substituents in increasing therapeutic efficacy (Obniska et al., 2006).

Myelostimulating Activity

Spiroconnected N-alkoxyalkylpiperidine hydantoins, including derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones, exhibited myelostimulating activity in myelodepressive syndrome models. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, presenting a promising avenue for therapeutic interventions in conditions characterized by bone marrow suppression (Yu. et al., 2018).

Mechanism of Action

Target of Action

The primary target of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .

Mode of Action

This compound acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events

Biochemical Pathways

Upon activation of the DOR, this compound triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The compound may also inhibit voltage-gated calcium channels, reducing the release of neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of 7-Benzyl-1,3,7-triazaspiro[4Like other opioid agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the DOR by this compound leads to antinociceptive effects , meaning it can reduce sensitivity to painful stimuli . It has also been reported to induce convulsions , indicating that it may have complex effects on the nervous system.

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), the presence of other drugs, and genetic factors

Properties

IUPAC Name

9-benzyl-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGSUMHEXUMJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)CC3=CC=CC=C3)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203675
Record name 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28937-10-2
Record name 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28937-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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